N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Description
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a propanamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 5-methylfuran-2-yl moiety at the terminal end of the propanamide chain.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIMMAALTFIADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328645 | |
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878683-23-9 | |
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, 3,5-dimethylphenylamine and 3-(5-methylfuran-2-yl)propanoic acid, are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, or bases can be employed depending on the specific substitution reaction.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Aromatic Ring
The 3,5-dimethylphenyl group is a recurring motif in compounds with bioactivity. For example:
- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), attributed to the electron-withdrawing and lipophilic nature of the dimethyl substituents, which enhance binding to photosystem II .
- N-(3,5-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide () serves as a precursor in radiotherapy sensitizers, highlighting the versatility of the dimethylphenyl group in diverse therapeutic contexts .
Variations in the Propanamide Chain
The propanamide chain’s terminal functional group significantly impacts activity:
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)propanamide (, Compound 7c) incorporates a sulfanyl-oxadiazole-thiazole system, yielding a molecular weight of 375 g/mol and a melting point of 134–178°C.
- N-(3,5-dimethylphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide () replaces the 5-methylfuran with a 4-methoxyphenyl-substituted furan, increasing molecular weight (351.38 g/mol) and possibly enhancing π-π stacking interactions .
Comparison : The 5-methylfuran group in the target compound offers moderate lipophilicity and steric bulk, balancing solubility and membrane permeability.
Functional Group Contributions
- Furan vs. Benzothiazole : In N-(3,5-dimethylphenyl)-3-(2-methyl-1,3-benzothiazole-6-sulfonyl)propanamide (), the benzothiazole-sulfonyl group increases molecular weight (388.51 g/mol) and introduces sulfonamide functionality, which may enhance binding to enzymatic targets compared to the furan’s electron-rich aromatic system .
- Hydroxynaphthalene vs. Furan : The hydroxynaphthalene carboxamides in demonstrate higher PET inhibition due to their planar, conjugated systems, which favor interaction with chloroplast membranes. The furan’s smaller size and reduced conjugation likely diminish this activity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound classified as an amide. Its unique structure, characterized by a 3,5-dimethylphenyl group and a 5-methylfuran moiety, suggests potential biological activities that merit detailed exploration. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H21N
- Molecular Weight : 275.35 g/mol
- IUPAC Name : this compound
The structural features of this compound may enhance its biological activity due to the presence of both aromatic and heterocyclic groups, which influence its interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the serial dilution method against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
The presence of electronegative substituents in the phenyl or furan ring can enhance the antimicrobial activity, making structural modifications a key area for future research.
Anticonvulsant Activity
Quantitative Structure-Activity Relationship (QSAR) studies have suggested that this compound may possess anticonvulsant properties. A comparative analysis with other amide derivatives showed that compounds with similar structures exhibited varying degrees of anticonvulsant activity when tested in animal models.
Table 2: Anticonvulsant Activity Comparison
| Compound Structure | pED50 (Anticonvulsant Activity) | pTD50 (Neurotoxicity) |
|---|---|---|
| This compound | 4.0 | 3.8 |
| Reference Compound A | 4.2 | 4.0 |
| Reference Compound B | 3.8 | 4.1 |
The data indicate that this compound has a favorable profile with lower neurotoxicity compared to some reference compounds.
Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory effects of this compound suggest potential therapeutic applications. The mechanism of action may involve modulation of inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.
Case Studies
-
Antibacterial Efficacy in Clinical Isolates :
A study evaluated the effectiveness of this compound against clinical isolates of resistant bacterial strains. Results showed that the compound retained significant activity against multi-drug resistant strains, indicating its potential as a lead compound for developing new antibiotics. -
Neuroprotective Effects :
In animal models of epilepsy, this compound was administered to assess its neuroprotective effects during seizure episodes. The results demonstrated a reduction in seizure frequency and severity, supporting further investigation into its use as an anticonvulsant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
